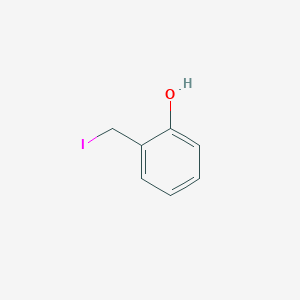
2-(Iodomethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)phenol is an organic compound with the molecular formula C7H7IO It consists of a phenol ring substituted with an iodomethyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Iodomethyl)phenol can be synthesized through the iodination of ortho-methylphenol. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodomethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of ortho-methylphenol.
Applications De Recherche Scientifique
2-(Iodomethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Iodomethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the iodomethyl group can participate in halogen bonding and other interactions. These interactions can modulate biological pathways and exert specific effects.
Comparaison Avec Des Composés Similaires
2-Iodophenol: Similar structure but lacks the methyl group.
4-Iodomethylphenol: Iodomethyl group at the para position.
2-Bromomethylphenol: Bromine instead of iodine at the methyl group.
Uniqueness: 2-(Iodomethyl)phenol is unique due to the presence of both the phenol and iodomethyl groups, which confer distinct chemical reactivity and potential applications. Its ortho substitution pattern also influences its chemical behavior compared to other isomers.
Propriétés
Numéro CAS |
688753-87-9 |
|---|---|
Formule moléculaire |
C7H7IO |
Poids moléculaire |
234.03 g/mol |
Nom IUPAC |
2-(iodomethyl)phenol |
InChI |
InChI=1S/C7H7IO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2 |
Clé InChI |
LJDPWFALMSMBLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


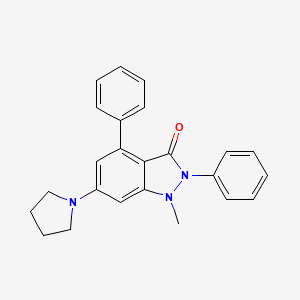
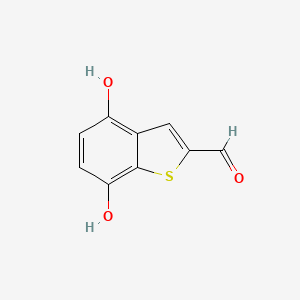
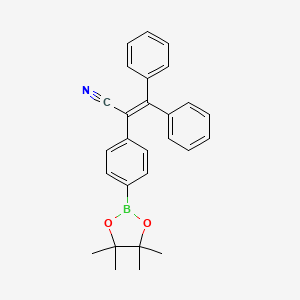
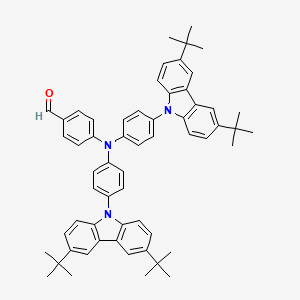
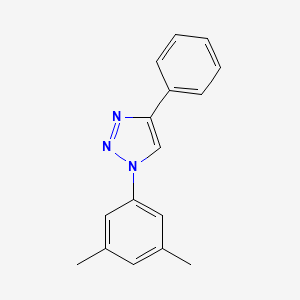
![4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one](/img/structure/B12520034.png)

![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)
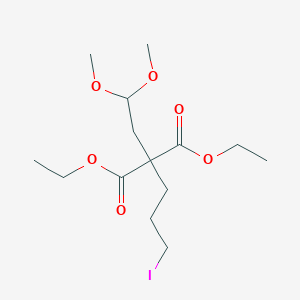
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)
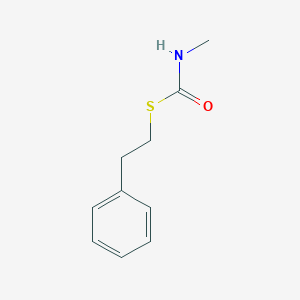
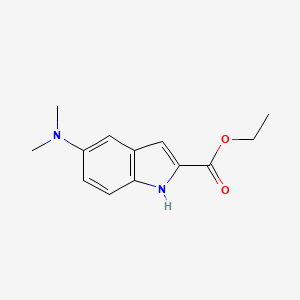
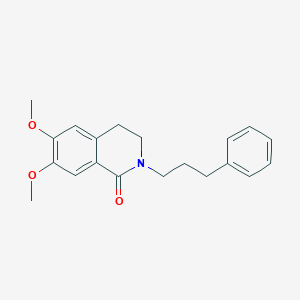
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)
